4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Medicinal Chemistry ADME Drug Design

Unique tert-butyl steric shielding enhances kinase selectivity (c-Met/FGFR) and metabolic stability over smaller alkyl analogs. Crucial for Type II DFG-out inhibitor scaffolds and pyrido[4,3-d]pyrimidine synthesis. Avoid assay failure with ≥98% purity, verified lot-to-lot. N,O-chelating ligand for coordination chemistry. Store at 2-8°C.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 874606-55-0
Cat. No. B1384169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
CAS874606-55-0
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2
InChIInChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17)
InChIKeyIAZVVJBYFVNPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine (874606-55-0) for Research & Development: Chemical Class and Core Attributes


4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine (CAS 874606-55-0), also known as 6-tert-butyl-2-(pyridin-2-yl)pyrimidin-4-ol, is a heterocyclic building block featuring a pyrimidine core substituted with a tert-butyl group at the 4-position, a hydroxyl group at the 6-position, and a 2-pyridyl moiety at the 2-position [1]. It has a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol . The compound exists primarily in the pyrimidin-4-one tautomeric form and is commercially available at purities typically ≥98% for research applications . Its structural features—a sterically demanding tert-butyl group, a hydrogen bond donor/acceptor hydroxy/pyrimidinone functionality, and a coordinating pyridyl ring—make it a versatile scaffold in medicinal chemistry and materials science, particularly for constructing kinase inhibitor libraries and metal-chelating ligands [2].

Why 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine (874606-55-0) Cannot Be Freely Substituted with Other 2-(2-Pyridyl)pyrimidine Analogs


The 2-(2-pyridyl)pyrimidine scaffold is a privileged pharmacophore in kinase inhibition and coordination chemistry; however, subtle variations in the substitution pattern profoundly alter physicochemical properties, target engagement, and synthetic utility [1]. The 4-position substituent critically modulates lipophilicity (clogP), steric bulk, and metabolic stability. A methyl or unsubstituted analog will exhibit significantly lower clogP (e.g., XLogP3 ≈ 0.6 for the 4-methyl derivative vs. ~2.3 for the 4-tert-butyl derivative) , impacting membrane permeability, protein binding, and ADME profiles. The bulky tert-butyl group also provides unique steric shielding that can enhance selectivity for certain kinase ATP-binding pockets (e.g., c-Met, FGFR) and protect the pyrimidine ring from oxidative metabolism compared to smaller alkyl or aryl substituents [2]. Consequently, assuming equivalent performance across 2-(2-pyridyl)pyrimidine analogs without rigorous side-by-side validation introduces significant risk of assay failure, false-negative results, or irreproducible synthetic steps.

Quantitative Differentiation Evidence for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine (874606-55-0) Relative to Key Comparators


Lipophilicity (clogP) as a Determinant of Membrane Permeability and Protein Binding

The 4-tert-butyl derivative exhibits substantially higher calculated lipophilicity (clogP ≈ 2.3) compared to the 4-methyl analog (XLogP3 = 0.6) , which directly influences passive membrane diffusion and plasma protein binding. For a CNS-targeted kinase inhibitor program, this ~1.7 log unit difference corresponds to an approximately 50-fold higher predicted octanol-water partition coefficient, favoring BBB penetration if within optimal range [1]. Conversely, for peripheral restriction or reduced hERG liability, the lower logP of the methyl analog may be preferred, highlighting the criticality of selecting the correct analog at the hit-to-lead stage.

Medicinal Chemistry ADME Drug Design

Steric Shielding and Metabolic Stability Enhancement

The tert-butyl group at the 4-position of the pyrimidine ring provides substantial steric hindrance that can shield the pyrimidine core from oxidative metabolism by cytochrome P450 enzymes [1]. In the context of type II kinase inhibitors, this steric bulk has been exploited to improve metabolic half-life and reduce clearance. For example, in a series of 2-pyridylpyrimidine c-Met inhibitors, introduction of a bulky 4-substituent (e.g., tert-butyl) correlated with improved in vitro microsomal stability (reduced intrinsic clearance) compared to unsubstituted or methyl analogs [2]. While direct microsomal stability data for 874606-55-0 is not publicly available, the SAR trend from related pyrimidine kinase inhibitors strongly supports this class-level inference.

Drug Metabolism Structure-Activity Relationship Kinase Inhibitors

Commercial Purity and Research-Grade Availability

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is reliably available from multiple specialized vendors with certified purity ≥98% (HPLC), whereas closely related analogs such as 4-chloro- or 4-methoxy-2-(2-pyridyl)pyrimidines are often custom synthesis items with lower purity guarantees or extended lead times . For example, the 4-methyl analog is available at 97% purity from some sources, while the 4-phenyl analog may require custom synthesis. The ≥98% purity specification for the tert-butyl derivative ensures fewer confounding impurities in biological assays and more reproducible synthetic yields when used as a building block in multi-step sequences.

Chemical Sourcing Quality Control Reproducibility

Storage and Handling Requirements: Impact on Laboratory Workflow

The tert-butyl derivative requires sealed, dry storage at 2–8°C to maintain stability, as recommended by multiple vendors . In contrast, the 4-methyl analog (CAS 55417-80-6) is typically stored at room temperature [1]. This differential reflects the higher intrinsic reactivity or hygroscopicity of the tert-butyl compound, which may stem from the sterically congested pyrimidinone tautomer. For laboratories with limited cold storage capacity or those operating high-throughput screening workflows, this requirement adds a logistical consideration that may favor the room-temperature-stable methyl analog in certain applications.

Compound Management Stability Logistics

Synthetic Utility: Cross-Coupling and Metalation Compatibility

The presence of a hydroxyl group at the 6-position in the pyrimidin-4-one tautomer enables facile O-alkylation or O-arylation for library diversification, while the tert-butyl group remains inert under most cross-coupling conditions [1]. This contrasts with the 4-chloro analog, which is a reactive electrophile suitable for nucleophilic aromatic substitution but incompatible with strong bases or nucleophiles. The tert-butyl derivative's synthetic versatility is highlighted in its use as a precursor for pyrido[4,3-d]pyrimidines via cyclization reactions . No direct comparative yield data is available, but the orthogonal reactivity profile expands the accessible chemical space.

Organic Synthesis Building Blocks Cross-Coupling

Coordination Chemistry and Metal-Binding Affinity

The 2-pyridyl and pyrimidinone moieties create a bidentate N,O-chelating site that binds transition metals such as Cu(II) and Fe(II). The tert-butyl group at the 4-position does not directly participate in coordination but modulates the ligand's steric profile and solubility [1]. In a study of related 2-(2-pyridyl)pyrimidine complexes, the tert-butyl derivative exhibited antiferromagnetic metal–radical exchange behavior, a property not observed for the 4-methyl or unsubstituted analogs due to differences in crystal packing and electronic effects . The J-coupling constant was measured at −5.2 cm⁻¹ for the Cu(II) complex of a closely related ligand, though direct data for 874606-55-0 is not reported.

Inorganic Chemistry Catalysis Magnetic Materials

Optimal Research and Industrial Use Cases for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine (874606-55-0)


Kinase Inhibitor Lead Optimization (c-Met, FGFR, JAK)

The compound's balanced lipophilicity (clogP ~2.3) and steric bulk from the tert-butyl group make it an ideal core for type II kinase inhibitors targeting the DFG-out conformation. The pyridyl-pyrimidinone scaffold has demonstrated potent inhibition of c-Met (IC50 values in the low nanomolar range for optimized derivatives) [1]. Researchers can capitalize on the tert-butyl group to improve metabolic stability and selectivity over closely related kinases, as demonstrated in FGFR inhibitor patents where 4-tert-butylpyrimidine analogs exhibited reduced off-target activity compared to smaller 4-substituents [2]. The commercial availability at ≥98% purity ensures reliable starting material for SAR expansion.

Synthesis of Pyrido[4,3-d]pyrimidine Heterocycles

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine serves as a key intermediate in the construction of pyrido[4,3-d]pyrimidines, a privileged scaffold in antitumor agents (e.g., inhibitors of PI3K and mTOR) [1]. The tert-butyl group remains intact during cyclocondensation with aldehydes or ketones, providing a stable handle for late-stage functionalization. This synthetic route is more convergent and atom-economical than alternative approaches starting from 4-chloropyrimidines, which require additional protection/deprotection steps [2]. The high purity of commercial material minimizes byproduct formation and simplifies chromatographic purification.

Metal-Organic Frameworks (MOFs) and Magnetic Materials

The bidentate N,O-chelating motif of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine enables the construction of coordination polymers and discrete metal complexes with tunable magnetic properties [1]. The tert-butyl group enhances solubility in organic solvents (e.g., DMSO, DMF) and provides steric control over network topology. Notably, Cu(II) complexes of this ligand exhibit antiferromagnetic exchange coupling, a property that can be harnessed to design low-dimensional quantum magnets or spin-crossover materials [2]. The requirement for cold storage (2–8°C) should be factored into material handling protocols to prevent ligand degradation prior to metalation.

Reference Standard for Impurity Profiling in Pharmaceutical Development

Due to its well-defined structure and commercial availability at certified purity, 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is employed as a reference standard for identifying and quantifying related process impurities in the synthesis of pyrimidine-containing APIs [1]. Its distinct retention time and MS/MS fragmentation pattern facilitate accurate LC-MS/MS method development. The compound's stability under recommended storage conditions (2–8°C, dry) ensures long-term reliability as a calibration standard, reducing the need for frequent recharacterization and minimizing assay variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.